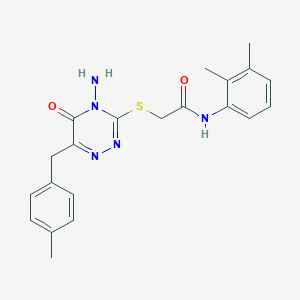
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H23N5O2S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 886961-77-9 |
The structure features a triazine ring which is known to confer various biological activities due to its unique electronic properties and functional groups.
Antimicrobial Properties
Research indicates that compounds containing triazine rings often exhibit notable antimicrobial activity. The specific compound has shown promise against several pathogens:
- Antibacterial Activity : In vitro studies have demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of cell wall synthesis and interference with metabolic pathways.
- Antifungal Activity : Preliminary tests suggest that this compound may inhibit the growth of certain fungal strains, potentially through similar mechanisms as its antibacterial activity.
- Antiparasitic Activity : Given the structural similarities with other triazine derivatives, it is plausible that this compound could exhibit activity against protozoan parasites such as Leishmania and Trypanosoma, as seen with other compounds in this class .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on human cancer cell lines. The results indicate that:
- The compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells.
- Mechanistic studies suggest apoptosis induction through mitochondrial pathways, leading to cell death in treated cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the triazine core and evaluated their antimicrobial properties. The results indicated that modifications to the side chains significantly affected the activity against Staphylococcus aureus and Escherichia coli. The best-performing derivative was structurally similar to our compound, highlighting its potential for further development .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of this class of compounds revealed that the target compound induced apoptosis in breast cancer cells via ROS (reactive oxygen species) generation. This was supported by flow cytometry analysis demonstrating increased early apoptotic cell populations upon treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification Type | Effect on Activity |
|---|---|
| Aromatic Substituents | Altered binding affinity to targets |
| Alkyl Chain Length | Influences lipophilicity and membrane permeability |
| Functional Group Variations | Affects solubility and reactivity |
Propriétés
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-13-7-9-16(10-8-13)11-18-20(28)26(22)21(25-24-18)29-12-19(27)23-17-6-4-5-14(2)15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIQGPPQKDKBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













